Cas no 142-45-0 (Acetylenedicarboxylic acid)

Acetylenedicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Acetylenedicarboxylic acid

- 2-BUTYNE-1,4-DIOIC ACID

- 2-BUTYNEDIOIC ACID

- BUTYNEDIOIC ACID

- Acetaylenedicarboxylic Acid

- ACETYLENEDICARBOXYLIC ACID FREE ACID

- Acetylen-dicarbonsαure

- But-2-ynedioic acid

- 2-Butynedioate

- NSC-1903

- NSC-631597

- Butyne acid

- Acetyleoledicarboxylicacid

- acetylenedicarboxylate

- 2D2OJ4KO44

- Acetylenedicarboxylic acid (8CI)

- YTIVTFGABIZHHX-UHFFFAOYSA-N

- NSC631597

- Acetylenedicarboxylic acid, 98%

- Acetylendicarboxylate

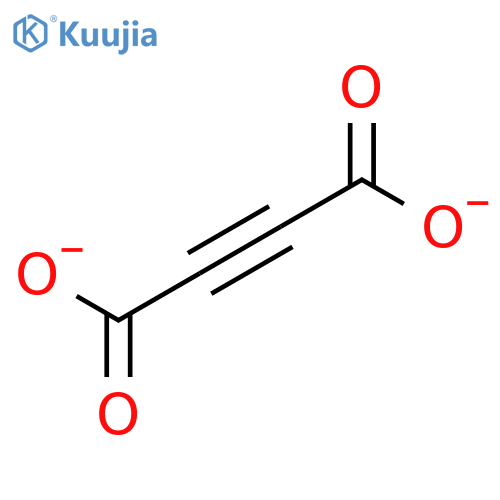

- HOOCC=CCOOH

- PubChem13735

- Acetylenedicarboxylicacid

- acetylene dicarboxylic acid

- bmse000416

- KSC176G4L

- Jsp002499

- KS

- NSC 1903

- acetylene dicarboxylic

- NSC 631597

- 142-45-0

- AKOS005716724

- BP-21137

- Q410634

- F15439

- F0001-0497

- STR04631

- FT-0611641

- InChI=1/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8

- NSC1903

- J-007655

- AcetylendicarbonsA currencyure

- CS-0020047

- SCHEMBL4200

- EN300-20004

- EINECS 205-536-0

- UNII-2D2OJ4KO44

- CHEMBL1874364

- A0088

- DTXSID3059715

- C03248

- A807908

- MFCD00004362

- NS00024629

- Acetylenedicarboxylic acid, 95%

- J-519538

- CHEBI:30781

- STL163325

- 2-Butyne-1,4-dioic Acid; Butynedioic Acid; NSC 1903; NSC 631597;

- DB-020755

- BBL011589

-

- MDL: MFCD00004362

- インチ: 1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)

- InChIKey: YTIVTFGABIZHHX-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C#CC(=O)O[H])=O

- BRN: 878357

計算された属性

- せいみつぶんしりょう: 113.99500

- どういたいしつりょう: 113.995309

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 0.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: クリーム色からベージュ結晶粉末

- 密度みつど: 1.1794 (rough estimate)

- ゆうかいてん: 180-187 °C (dec.) (lit.)

- ふってん: 133.5°C (rough estimate)

- フラッシュポイント: 131 ºC

- 屈折率: 1.5260 (estimate)

- すいようせい: 解体

- PSA: 74.60000

- LogP: -0.84100

- かんど: 熱や空気に敏感

Acetylenedicarboxylic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H315,H319,H335

- 警告文: P261,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25-36/37/38

- セキュリティの説明: S26-S45-S37/39

-

危険物標識:

- 危険レベル:6.1

- ちょぞうじょうけん:2-8°C

- 包装等級:II

- リスク用語:R25; R36/37/38

- 包装カテゴリ:II

- 包装グループ:II

- TSCA:Yes

- セキュリティ用語:6.1

- 危険レベル:6.1

Acetylenedicarboxylic acid 税関データ

- 税関コード:29171990

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

Acetylenedicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-0497-0.25g |

Acetylenedicarboxylic acid |

142-45-0 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Enamine | EN300-20004-2.5g |

but-2-ynedioic acid |

142-45-0 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-20004-10.0g |

but-2-ynedioic acid |

142-45-0 | 95.0% | 10.0g |

$50.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021263-5g |

2-Butyne-1,4-dioic acid |

142-45-0 | 97% | 5g |

¥72.00 | 2023-11-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18736-25g |

Acetylenedicarboxylic acid, 97% |

142-45-0 | 97% | 25g |

¥962.00 | 2023-03-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18736-5g |

Acetylenedicarboxylic acid, 97% |

142-45-0 | 97% | 5g |

¥349.00 | 2023-03-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027805-100g |

Acetylenedicarboxylic acid |

142-45-0 | 95% | 100g |

¥1200 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113362-25g |

Acetylenedicarboxylic acid |

142-45-0 | 95% | 25g |

¥247.90 | 2023-09-04 | |

| Life Chemicals | F0001-0497-5g |

Acetylenedicarboxylic acid |

142-45-0 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-0497-0.5g |

Acetylenedicarboxylic acid |

142-45-0 | 95%+ | 0.5g |

$19.0 | 2023-09-07 |

Acetylenedicarboxylic acid サプライヤー

Acetylenedicarboxylic acid 関連文献

-

Yan-Feng Yue,Bing-Wu Wang,En-Qing Gao,Chen-Jie Fang,Cheng He,Chun-Hua Yan Chem. Commun. 2007 2034

-

Imtiaz Khan,Sumera Zaib,Aliya Ibrar Org. Chem. Front. 2020 7 3734

-

Linqing Wang,Haiyong Zhu,Tianyu Peng,Dongxu Yang Org. Biomol. Chem. 2021 19 2110

-

Md. Musawwer Khan,Sarfaraz Khan,Saigal,Safia Iqbal RSC Adv. 2016 6 42045

-

Felix Ammon,Stephanie Theresia Sauer,Rainer Lippert,Dominik Lungerich,David Reger,Frank Hampel,Norbert Jux Org. Chem. Front. 2017 4 861

-

Jiao-Zhe Li,Lan Mei,Xuan-Chi Yu,Ling-Tao Wang,Xue-Er Cai,Ting Li,Wen-Ting Wei Org. Chem. Front. 2022 9 5726

-

Kyungho Park,Sunwoo Lee RSC Adv. 2013 3 14165

-

Tobie J. Matemb Ma Ntep,Verena K. Gramm,Uwe Ruschewitz,Christoph Janiak Chem. Commun. 2022 58 8900

-

Debasmita Saha,Garima Jain,Anuj Sharma RSC Adv. 2015 5 70619

-

10. Synthesis and solid-state supramolecular chemistry of a series of pyridinium-derived zwitterionsLeigh Loots,Delia A. Haynes,Tanya le Roex New J. Chem. 2014 38 2778

Acetylenedicarboxylic acidに関する追加情報

Acetylenedicarboxylic acid (CAS No. 142-45-0): A Comprehensive Overview

Acetylenedicarboxylic acid, chemically known as 1,4-dibromodicarboxylic acid, is a significant compound in the field of organic chemistry and pharmaceutical research. With the CAS number 142-45-0, this molecule has garnered considerable attention due to its versatile applications and structural properties. The compound's unique structure, featuring two carboxylic acid groups and a central carbon-carbon triple bond, makes it a valuable intermediate in the synthesis of various biologically active molecules.

The chemical formula of Acetylenedicarboxylic acid is C₄H₂Br₂O₄, reflecting its molecular composition and the presence of bromine atoms. These bromine substituents enhance its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways. The compound's solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) further facilitates its use in laboratory settings.

In recent years, Acetylenedicarboxylic acid has been extensively studied for its potential applications in pharmaceuticals. One of the most notable areas of research involves its role as a precursor in the synthesis of antiviral and anticancer agents. The triple bond in its structure allows for facile functionalization, enabling the creation of complex molecular architectures that can interact with biological targets.

A groundbreaking study published in the Journal of Medicinal Chemistry highlighted the use of Acetylenedicarboxylic acid in developing novel inhibitors targeting viral proteases. The research demonstrated that modifications to the carboxylic acid groups could enhance binding affinity to specific enzyme domains, leading to more effective antiviral treatments. This finding underscores the importance of Acetylenedicarboxylic acid in drug discovery efforts.

Furthermore, Acetylenedicarboxylic acid has been explored as a building block in materials science. Its ability to form stable polymers and coordination complexes with transition metals makes it a valuable candidate for creating advanced materials with tailored properties. For instance, researchers have utilized this compound to develop luminescent materials and catalysts that exhibit high efficiency in various chemical reactions.

The synthesis of Acetylenedicarboxylic acid typically involves bromination reactions on acetylene derivatives, followed by carboxylation to introduce the necessary functional groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity. These methods underscore the compound's significance in synthetic organic chemistry.

Recent advancements in computational chemistry have further illuminated the potential of Acetylenedicarboxylic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. By integrating experimental data with computational predictions, researchers can optimize synthetic routes and improve the efficacy of derived compounds.

The pharmaceutical industry continues to leverage Acetylenedicarboxylic acid for developing innovative therapies. Its structural versatility allows for the creation of molecules with diverse pharmacological profiles, making it a cornerstone in medicinal chemistry research. As new methodologies emerge, the applications of this compound are expected to expand even further.

In conclusion, Acetylenedicarboxylic acid (CAS No. 142-45-0) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop novel treatments and advanced materials. With ongoing research efforts aimed at uncovering new applications, this compound is poised to remain at the forefront of scientific innovation.

142-45-0 (Acetylenedicarboxylic acid) 関連製品

- 7218-52-2(4-Hydroxybut-2-ynoic acid)

- 928-04-1(Potassium but-2-ynedioate)

- 590-93-2(2-Butynoic acid)

- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)

- 2229075-87-8(3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 78761-26-9(D(-)-Ac-α-phenylglycinol)

- 1261643-07-5(2-Chloro-3-(trifluoromethoxy)benzyl chloride)

- 1338493-80-3(2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid)

- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)

- 929451-53-6((2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one)